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Introduction
Hybridoma technology, a cornerstone of monoclonal antibody production, relies on the

successful fusion of antibody-secreting B-cells with immortal myeloma cells. A critical step in

this process is the selective elimination of unfused myeloma cells, which would otherwise

quickly overgrow the desired hybridoma cells. This is achieved by using a myeloma fusion

partner that is deficient in the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase

(HGPRT). 8-Azaguanine is a purine analog used to select for and maintain this essential

HGPRT-deficient phenotype in the myeloma cell line prior to cell fusion.

These application notes provide a detailed overview and protocols for the use of 8-azaguanine

in preparing HGPRT-deficient myeloma cells and the subsequent selection of hybridomas using

HAT (Hypoxanthine-Aminopterin-Thymidine) medium.

Principle of Selection
The selection strategy is based on the two main pathways for nucleotide synthesis in

mammalian cells: the de novo pathway and the salvage pathway.

De novo synthesis: Cells synthesize nucleotides from simple precursors. This pathway is

blocked by aminopterin, a component of the HAT selection medium.[1][2]
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Salvage pathway: Cells recycle pre-existing purines and pyrimidines from the degradation of

nucleic acids. The enzyme HGPRT is essential for the purine salvage pathway.[2][3]

Myeloma cells used for hybridoma production are specifically chosen for their lack of a

functional HGPRT enzyme (HGPRT-negative).[3][4] This makes them unable to utilize the

salvage pathway.[4]

The Role of 8-Azaguanine: 8-Azaguanine is a toxic analog of guanine. In cells with a functional

HGPRT enzyme (HGPRT-positive), 8-azaguanine is incorporated into nucleotides, leading to

cytotoxicity and cell death.[3][5] Therefore, by culturing myeloma cells in the presence of 8-

azaguanine, only cells that are HGPRT-deficient will survive.[3] This ensures that the myeloma

cell population used for fusion is uniformly sensitive to the subsequent HAT selection.[6]

HAT Selection: After fusing the HGPRT-negative myeloma cells with spleen cells (which are

HGPRT-positive), the cell mixture is cultured in HAT medium.[7]

Unfused Myeloma Cells: The de novo pathway is blocked by aminopterin, and because they

are HGPRT-negative, they cannot use the salvage pathway. Consequently, they die.[2]

Unfused Spleen Cells: While they are HGPRT-positive and can survive in HAT medium, they

have a limited lifespan and will naturally die off in culture.[2][7]

Hybridoma Cells: The successful fusion of a myeloma cell and a spleen cell results in a

hybrid cell that inherits immortality from the myeloma parent and a functional HGPRT

enzyme from the spleen cell parent.[4] This allows the hybridoma to survive in HAT medium

by utilizing the salvage pathway.[4]
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Reagent
Stock Solution
Concentration

Working
Concentration

Application

8-Azaguanine
1 mg/mL in 0.1 M

NaOH[8]
10-20 µg/mL[5]

Selection and

maintenance of

HGPRT-deficient

myeloma cells

HAT Medium
50X Commercial

Supplement[9][10]
1X

Post-fusion selection

of hybridoma cells

- Hypoxanthine 5 mM (in 50X stock)[9] 100 µM[1][9]

Substrate for the

purine salvage

pathway

- Aminopterin
20 µM (in 50X stock)

[10]
0.4 µM[1][9]

Blocks the de novo

nucleotide synthesis

pathway

- Thymidine 8 mM (in 50X stock)[9] 16 µM[1][9]

Substrate for the

pyrimidine salvage

pathway

HT Medium
50X Commercial

Supplement[10]
1X

Weaning of

hybridomas off

aminopterin

- Hypoxanthine
5 mM (in 50X stock)

[10]
100 µM[10]

- Thymidine
8 mM (in 50X stock)

[10]
16 µM[10]

Experimental Protocols
Protocol 1: Preparation of 8-Azaguanine Stock Solution

Dissolving 8-Azaguanine: Dissolve 8-azaguanine powder in 0.1 M NaOH to a final

concentration of 1 mg/mL.[8] Gentle warming may be required to fully dissolve the powder.
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Sterilization: Sterilize the 8-azaguanine stock solution by passing it through a 0.22 µm

syringe filter.

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid

repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month, or at -80°C for

long-term storage (up to 6 months).[11]

Protocol 2: Selection of HGPRT-Deficient Myeloma Cells
This protocol describes the selection of a homogenous population of HGPRT-deficient

myeloma cells. It is recommended to perform this selection periodically to ensure the entire

myeloma population remains sensitive to HAT medium.[3]

Initial Seeding: Seed the parental myeloma cell line at a low density (e.g., 1 x 10^5 cells/mL)

in their standard culture medium.

Determining Optimal Concentration (Kill Curve): To determine the ideal concentration of 8-

azaguanine for your specific myeloma cell line, it is recommended to perform a dose-

response curve.

Plate cells in a 96-well plate.

Expose the cells to a range of 8-azaguanine concentrations (e.g., 1-50 µg/mL).

After 48-72 hours, assess cell viability using a suitable method (e.g., Trypan Blue

exclusion, MTT assay).

The optimal concentration should effectively kill the majority of cells, indicating selection

for the resistant (HGPRT-deficient) population. A common starting concentration is 10-20

µg/mL.[5]

Selection:

Culture the myeloma cells in their standard growth medium supplemented with the

predetermined optimal concentration of 8-azaguanine.

Initially, significant cell death is expected.
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Replace the medium with fresh 8-azaguanine-containing medium every 2-3 days.

Continue the culture until the surviving cells become confluent.

Expansion and Banking:

Once a resistant population is established and proliferating well, expand the cells.

It is advisable to perform single-cell cloning to ensure a homogenous population.

Cryopreserve the selected HGPRT-deficient myeloma cells for future use.

Protocol 3: Hybridoma Selection Using HAT Medium
This protocol outlines the steps for selecting hybridoma cells following the fusion of spleen cells

and HGPRT-deficient myeloma cells.

Cell Fusion: Perform cell fusion according to your standard protocol (e.g., using polyethylene

glycol - PEG).

Initial Plating: After fusion, gently resuspend the cell pellet in HAT-supplemented culture

medium (e.g., DMEM or RPMI-1640 with 10-20% FBS, L-glutamine, and antibiotics,

supplemented with 1X HAT).

Seeding in Multi-well Plates: Distribute the cell suspension into 96-well plates. The seeding

density should be optimized, but a common practice is to plate the fusion mixture from one

spleen across several 96-well plates.

Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

Feeding the Cells:

After 3-4 days, observe the plates under a microscope. Significant cell death of unfused

cells should be apparent.

Gently aspirate half of the medium from each well and replace it with fresh HAT-

supplemented medium.
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Repeat this feeding step every 2-3 days.

Observation of Hybridoma Colonies: After 7-14 days, visible hybridoma colonies should start

to appear in the wells.[12]

Transition to HT Medium:

Once robust hybridoma colonies are established, the selective pressure from aminopterin

needs to be removed.

Wean the cells off HAT medium by culturing them in HT medium (containing only

hypoxanthine and thymidine) for 1-2 weeks.[7] This is done by replacing the HAT medium

with HT medium during the feeding schedule.

Transition to Standard Medium: After the HT medium phase, the hybridoma colonies can be

gradually transitioned to the standard culture medium without any selective agents.

Screening and Cloning: At this stage, the supernatants from wells containing viable

hybridoma colonies can be screened for the presence of the desired antibody. Positive

clones should then be subcloned by limiting dilution to ensure monoclonality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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